3-Formyl-6-isopropylchromone
Overview
Description
Synthesis Analysis
The synthesis of chromone derivatives, including those substituted at the 3-formyl and 6-isopropyl positions, often involves multi-component reactions that allow for the efficient assembly of complex structures from simpler precursors. For example, a pseudo-five-component reaction involving 3-formylchromones, Meldrum's acid, isocyanides, and primary aromatic amines has been developed for the diversity-oriented synthesis of chromone-containing tripeptides, highlighting the versatility of chromone derivatives as synthetic intermediates (Teimouri, Akbari-Moghaddam, & Golbaghi, 2011).
Molecular Structure Analysis
The molecular structure of chromone derivatives is crucial for their chemical and physical properties. Detailed studies, such as those involving vibrational spectroscopy and molecular orbital analyses, provide insights into the conformation, electronic structure, and reactivity of these compounds. For instance, the structure and vibrational spectra of 2-amino 6-bromo 3-formylchromone have been systematically studied, offering a deeper understanding of the compound's characteristics (Gupta et al., 2012).
Chemical Reactions and Properties
3-Formylchromone and its derivatives participate in a wide range of chemical reactions, leading to the formation of diverse heterocyclic compounds. These reactions often involve nucleophilic substitutions, condensations, and cyclization processes that are pivotal for the synthesis of biologically active molecules. For instance, reactions of 3-formylchromone with active methylene and methyl compounds have been extensively reviewed, showcasing the compound's reactivity and potential for generating complex heterocyclic systems (Gašparová & Lácová, 2005).
Physical Properties Analysis
The physical properties of 3-formyl-6-isopropylchromone, such as its melting point, solubility, and thermal stability, are influenced by its molecular structure. Studies on related chromone derivatives have revealed their thermal behavior and stability profiles, which are essential for understanding their suitability in various applications. For example, the enthalpies of combustion and formation of 3-formylchromones have been determined, providing valuable data on their energetic characteristics (Flores, López, & Amador, 2006).
Chemical Properties Analysis
The chemical properties of 3-formyl-6-isopropylchromone, including its reactivity towards different nucleophiles, electrophiles, and its behavior in various chemical environments, are central to its applications in synthesis and drug design. The compound's ability to undergo various chemical transformations enables the creation of a plethora of derivatives with potential pharmacological activities. Studies on the reactions and chemical properties of 2-acylchromones summarize the reactivity patterns and applications of these chromone derivatives in organic synthesis and drug discovery (Safrygin & Sosnovskikh, 2017).
Scientific Research Applications
Enthalpy Measurements
- Thermodynamic Properties: The enthalpies of combustion and formation of 3-formyl-6-isopropylchromone have been experimentally determined. These properties are essential for understanding the energy changes in chemical reactions and for potential applications in energy-related fields (Flores, López, & Amador, 2006).
Corrosion Inhibition
- Inhibiting Steel Corrosion: Derivatives of 3-formyl chromone, such as 3-formyl-6-isopropylchromone, have been studied for their effectiveness in preventing mild steel corrosion in acidic environments. This research is significant for industries where metal corrosion is a concern (Kumar et al., 2017).
Biological Activity
- DNA-Binding and Acetylcholinesterase Inhibition: Certain 3-formyl chromone derivatives have been found to bind strongly to DNA and inhibit acetylcholinesterase. This property is crucial in the context of potential therapeutic applications, especially for neurological disorders (Parveen et al., 2014).
Antibacterial Activity
- Fighting Bacterial Infections: Schiff bases derived from 3-formyl chromone, including its isopropyl variant, show promising antibacterial activity. This is particularly relevant in the development of new antibiotics and antiseptic agents (Roșu et al., 2010).
Antiparasitic Potential
- Anti-leishmanial and Anti-trypanosomal Effects: Studies indicate that derivatives of 3-formylchromone, including 3-formyl-6-isopropylchromone, show potential as antiparasitic agents, specifically against Leishmania and Trypanosoma (Galarraga, Urdaneta, & Herrera, 2016).
Chemical Synthesis
- Versatile Synthon in Organic Chemistry: The 3-formyl group in 3-formyl-6-isopropylchromone makes it a highly reactive and versatile compound for various chemical syntheses, including the formation of complex organic structures useful in drug discovery (Dahlén et al., 2006).
Electronic and Physical Properties
- Dielectric and Conductive Properties: The electronic properties of 3-formyl chromone derivatives are explored in the context of their potential use in electronic materials and devices (Ali, 2017).
Cancer Research
- Potential in Cancer Therapy: Some 3-formylchromone derivatives exhibit cytotoxicity against tumor cells, indicating their potential use in developing cancer therapies (Kawase et al., 2007).
Safety And Hazards
Future Directions
The future directions of 3-Formyl-6-isopropylchromone are not clearly defined in the available literature .
Relevant Papers One relevant paper discusses the synthesis, biological evaluation, and molecular modelling of 3-Formyl-6-isopropylchromone derived thiosemicarbazones as α-glucosidase inhibitors . This study could provide valuable insights into the potential applications of 3-Formyl-6-isopropylchromone in the field of medicinal chemistry .
properties
IUPAC Name |
4-oxo-6-propan-2-ylchromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRYMYQANNFABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350965 | |
Record name | 3-Formyl-6-isopropylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-6-isopropylchromone | |
CAS RN |
49619-58-1 | |
Record name | 3-Formyl-6-isopropylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Formyl-6-isopropylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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